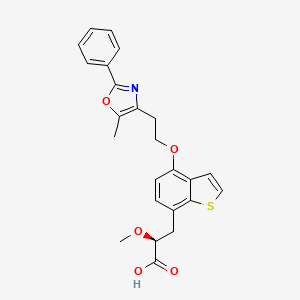
阿列格列沙尔
概述
描述
Aleglitazar is a non-thiazolidinedione balanced dual peroxisome proliferator-activated receptor alpha and gamma agonist. It was developed for the potential treatment of hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus. Aleglitazar has glucose-lowering and lipid-modifying effects, making it a promising candidate for managing cardiovascular risk factors in diabetic patients .
科学研究应用
化学: 用作研究双重过氧化物酶体增殖物激活受体激动剂的模型化合物。
生物学: 研究其对基因表达和细胞代谢的影响。
医学: 探索作为治疗2型糖尿病及其相关心血管风险的药物。
作用机制
阿列格列沙通过作为过氧化物酶体增殖物激活受体α和γ受体亚型激动剂发挥其作用。过氧化物酶体增殖物激活受体α的激动作用控制血脂水平,改善血脂异常,而过氧化物酶体增殖物激活受体γ的激动作用控制血糖水平,增强糖尿病患者的胰岛素敏感性。这种双重作用使阿列格列沙能够有效管理2型糖尿病患者的血脂和血糖水平 .
生化分析
Biochemical Properties
Aleglitazar interacts with two key biomolecules: PPARα and PPARγ . As an agonist, it binds to these receptors, activating them . The activation of PPARα controls lipid levels, improving dyslipidemia, while the activation of PPARγ controls glucose levels, enhancing insulin sensitivity in diabetes .
Cellular Effects
Aleglitazar has shown to increase cell viability and reduce apoptosis in human cardiomyocytes . It also increased P-Akt/P-eNOS levels in human cardiomyocytes . These effects were partially blocked by siPPARα alone or siPPARγ alone, and completely blocked by siPPARα+siPPARγ .
Molecular Mechanism
The molecular mechanism of Aleglitazar involves its agonistic action on PPARα and PPARγ . By binding and activating these receptors, Aleglitazar exerts its effects at the molecular level . This includes controlling lipid and glucose levels, which improves dyslipidemia and insulin sensitivity in diabetes, respectively .
Temporal Effects in Laboratory Settings
In phase II trials, Aleglitazar was associated with significantly reduced levels of glycated haemoglobin, triglycerides, and LDL cholesterol, as well as increased HDL-cholesterol concentration . The trial was terminated prematurely due to increased rates of safety endpoints in the Aleglitazar group .
Dosage Effects in Animal Models
In animal models, Aleglitazar at concentrations of 150–600 nM increased cell viability and reduced apoptosis . It also protected against myocardial apoptosis caused by hypoxia-reoxygenation in vitro and reduced infarct size in vivo .
Metabolic Pathways
Aleglitazar’s metabolic pathways involve its agonistic action on PPARα and PPARγ . Activation of PPARα controls lipid levels, improving dyslipidemia, while activation of PPARγ controls glucose levels, improving insulin sensitivity in diabetes .
Transport and Distribution
Given its molecular mechanism, it is likely that it is transported to the nucleus where it binds to PPARα and PPARγ .
Subcellular Localization
As a PPAR agonist, Aleglitazar is likely to be localized in the nucleus where it binds to PPARα and PPARγ . This binding activates these receptors, leading to the transcription of genes involved in lipid and glucose metabolism .
准备方法
合成路线和反应条件
阿列格列沙的合成涉及几个关键步骤,包括形成恶唑环和苯并噻吩部分。该过程通常从制备恶唑中间体开始,然后是苯并噻吩衍生物的偶联。最后一步涉及中间体的酯化以生成阿列格列沙。反应条件通常包括使用强酸或碱、高温和特定催化剂以确保所需的产物收率 .
工业生产方法
阿列格列沙的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这涉及使用连续流动反应器、自动化系统和严格的质量控制措施,以确保最终产品的纯度和一致性。该工艺旨在最大限度地减少浪费并降低生产成本,同时保持高效率 .
化学反应分析
反应类型
阿列格列沙经历几种类型的化学反应,包括:
氧化: 阿列格列沙可以被氧化形成各种代谢物。
还原: 还原反应可以改变阿列格列沙中的官能团。
取代: 取代反应可以发生在苯并噻吩或恶唑环上.
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 取代反应通常涉及卤化剂,如氯或溴.
形成的主要产物
从这些反应中形成的主要产物包括各种氧化和还原代谢物,以及阿列格列沙的取代衍生物。这些产物通常因其药理特性和潜在的治疗应用而被研究 .
相似化合物的比较
类似化合物
吡格列酮: 过氧化物酶体增殖物激活受体γ激动剂,用于改善胰岛素敏感性。
非诺贝特: 过氧化物酶体增殖物激活受体α激动剂,用于降低血脂水平。
替沙格列沙: 另一种双重过氧化物酶体增殖物激活受体α和γ激动剂
阿列格列沙的独特性
阿列格列沙的独特之处在于其对过氧化物酶体增殖物激活受体α和γ的平衡双重激动作用,提供了对血脂和血糖水平的全面管理。这种平衡活性使其不同于主要针对一种受体亚型的其他化合物 .
属性
IUPAC Name |
(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKLWSKQJBGCS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197193 | |
| Record name | Aleglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aleglitazar was rationally designed to be an agonist at the peroxisome proliferator-activated receptor (PPAR) for both the PPARα and PPARγ receptor subtypes. Agonistic action at PPARα controls lipid levels, which improves dyslipidemia, and agonistic action at PPARγ controls glucose levels, which improves insulin sensitivity in diabetes. | |
| Record name | Aleglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
475479-34-6 | |
| Record name | Aleglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aleglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aleglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aleglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALEGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
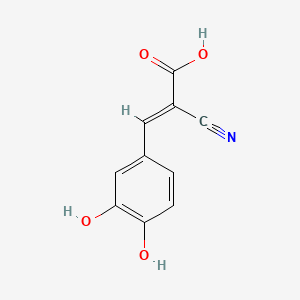
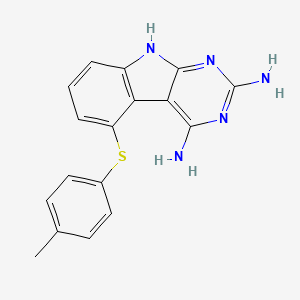


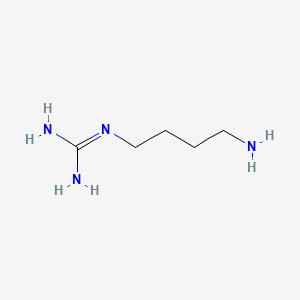
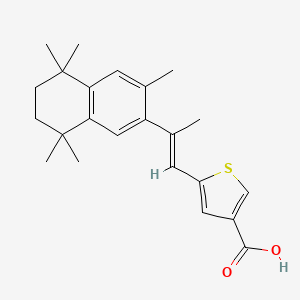
![1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine](/img/structure/B1664436.png)
![1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride](/img/structure/B1664437.png)

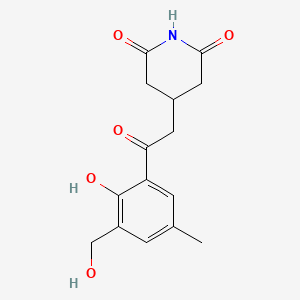

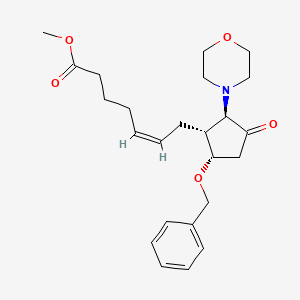
![N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(E)-but-2-enedioic acid](/img/structure/B1664443.png)

